四ホウ化ケイ素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

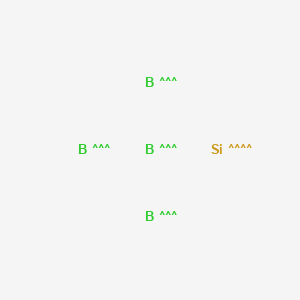

Tetraboron silicide is a compound with the formula B4Si and a molecular weight of 71.329 . It is also known as a boron silicide, which is a lightweight ceramic compound formed between silicon and boron .

Synthesis Analysis

The tetraboride was first reported as being synthesized directly from the elements in 1960 by three independent groups: Carl Cline and Donald Sands; Ervin Colton; and Cyrill Brosset and Bengt Magnusson . The properties of transition metal silicides depend to a large extent on the way that they were made or processed .Molecular Structure Analysis

The structure of the tetraboride SiB4 is isomorphous to that of boron carbide (B4C), B6P, and B6O . It is metastable with respect to the hexaboride .Chemical Reactions Analysis

Both SiB4-x and SiB6 become superficially oxidized when heated in air or oxygen and each is attacked by boiling sulfuric acid and by fluorine, chlorine, and bromine at high temperatures .Physical And Chemical Properties Analysis

All the silicon borides are black, crystalline materials of similar density: 2.52 and 2.47 g cm−3, respectively, for the n = 3 (4) and 6 compounds . On the Mohs scale of mineral hardness, SiB4-x and SiB6 are intermediate between diamond (10) and ruby (9) .科学的研究の応用

熱電用途

四ホウ化ケイ素などのケイ化物ベースの熱電(TE)材料は、自動車用TE発電機の有望な候補です . これらの発電機は廃熱を集めて電気に変換できます . ドーピングによるキャリア濃度の最適化は、ケイ化物ベースのTE材料のTE特性を向上させるために不可欠です .

機械的特性

四ホウ化ケイ素を含むケイ化物ベースの材料は、優れた機械的特性を持っています . TE材料の機械的特性の向上、ケイ化物ベースの材料の化学的安定性を向上させるための表面コーティングとシール技術の開発、拡散バリアと接合材料の開発は、ケイ化物ベースのTEモジュールの商業的応用を拡大するための重要な研究分野です .

高温安定性

四ホウ化ケイ素などのケイ化物ベースの材料は、高温安定性があります . これにより、高温に耐える材料が必要な用途に適しています .

耐食性

四ホウ化ケイ素は、他のケイ化物ベースの材料と同様に、優れた耐食性を備えています . この特性により、腐食が懸念される過酷な環境での用途に適しています .

電気抵抗率

作用機序

Target of Action

Tetraboron silicide and 1-Sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene are primarily used in the field of materials science

Mode of Action

The interaction of these compounds with their targets is primarily physical rather than biochemical. For instance, tetraboron silicide has been used in the manufacture of thermoelectric devices . The compound interacts with heat and converts it into electricity .

Biochemical Pathways

Their use is mainly confined to materials science and engineering applications .

Result of Action

The primary result of the action of these compounds is the conversion of heat into electricity in the case of tetraboron silicide . This property is leveraged in the creation of thermoelectric devices.

Action Environment

The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For instance, the efficiency of tetraboron silicide in thermoelectric devices can be affected by the temperature gradient across the device .

Safety and Hazards

将来の方向性

Silicide-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity . Adequate strategies should be used to manufacture highly efficient silicide-based TE devices . While many challenges should still be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .

特性

InChI |

InChI=1S/4B.Si |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYJHPKBRSHLPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

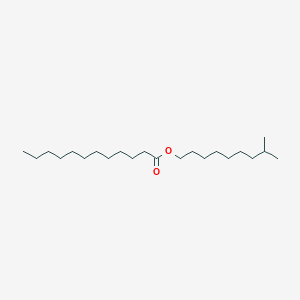

Canonical SMILES |

[B].[B].[B].[B].[Si] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12007-81-7 |

Source

|

| Record name | Boron silicide (B4Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?

A1: Tetraboron silicide demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []

Q2: How are tetraboron silicide whiskers synthesized, and what factors influence their growth?

A2: Tetraboron silicide whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)